2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide
Description
2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with an azepane sulfonyl group and an N-(2-chloro-4-methylphenyl)acetamide side chain. Its structural complexity arises from the combination of a seven-membered azepane ring, a sulfonyl linker, and a substituted phenylacetamide moiety, which collectively influence its physicochemical properties and bioactivity .
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-15-8-9-17(16(21)13-15)22-19(25)14-23-10-6-7-18(20(23)26)29(27,28)24-11-4-2-3-5-12-24/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIYUAZWAUFUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Preliminary studies suggest that compounds with similar structural features often exhibit significant biological activities, including:
- Antibacterial Activity : The compound's sulfonamide group may contribute to its antibacterial properties. Similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea-related disorders, respectively .
Pharmacological Studies
A variety of studies have been conducted to evaluate the pharmacological potential of compounds related to this structure:
- Antinociceptive Effects : Compounds similar to this structure have demonstrated significant antinociceptive effects in animal models, indicating potential for pain management .
- Binding Affinity Studies : Molecular docking studies have shown favorable interactions with sigma receptors, which are implicated in various neurological functions .
- Toxicity Assessments : Toxicity analyses have indicated a favorable safety profile for similar compounds, making them candidates for further development .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Acetylcholinesterase Inhibitors : In a study evaluating various synthesized compounds, several demonstrated strong AChE inhibitory activity with IC50 values significantly lower than standard controls, indicating their potential as therapeutic agents .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity of structurally similar sulfonamide derivatives revealed effective inhibition against multiple bacterial strains, suggesting that the compound may possess similar properties .
Data Summary
The following table summarizes key characteristics and findings related to the biological activity of the compound:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.94 g/mol |
| Antibacterial Activity | Moderate to strong against Salmonella typhi |
| AChE Inhibition IC50 | < 5 µM (varies by derivative) |
| Sigma Receptor Affinity | High affinity demonstrated in binding studies |
| Toxicity Profile | Favorable based on preliminary assessments |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide, we compare it with structurally and functionally related acetamide derivatives and heterocyclic compounds reported in the literature. Key comparisons include:
Structural Analogues with Sulfonamide/Acetamide Motifs
N-(4-Sulfamoylphenyl)-2-cyanoacetamide derivatives (13a–e) These compounds (e.g., 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) share the sulfonamide and acetamide groups but lack the azepane and 2-oxo-dihydropyridine moieties. Key differences:
- The absence of a heterocyclic core (e.g., dihydropyridine) reduces conformational flexibility compared to the target compound.
N-Substituted 2-Arylacetamides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)
- This class features a dihydro-pyrazole ring instead of dihydropyridine, with substituents like dichlorophenyl and methyl groups.
- Key differences :
- The pyrazole ring confers rigidity, whereas the dihydropyridine in the target compound allows for partial aromaticity and different electronic effects.
Heterocyclic Compounds with 2-Oxoindoline Cores
Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (from ) share the 2-oxo heterocyclic motif but differ in substitution patterns:
- Key differences :
Pharmacological and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
- Azepane vs.
- Chloro-Methylphenyl Group : The 2-chloro-4-methyl substitution on the phenyl ring enhances electron-withdrawing effects and lipophilicity, which may improve CNS penetration compared to unsubstituted phenyl groups .
- Sulfonyl Linker : The sulfonyl group in the target compound offers strong hydrogen-bond acceptor properties, contrasting with ester or carbonyl linkers in other analogues (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
